D-Lyxosylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

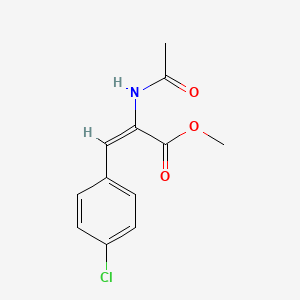

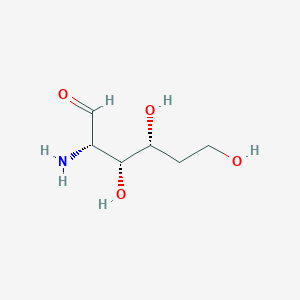

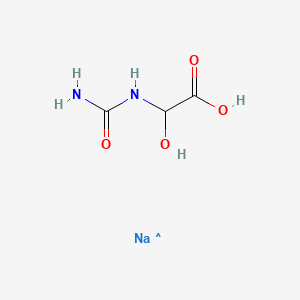

D-Lyxosylamine is a stereoisomer of amino sugars, which are essential components in various biological processes. This compound is characterized by its three hydroxyl groups and an amino group attached to a hexanal backbone, making it a versatile molecule in biochemical and synthetic applications.

Applications De Recherche Scientifique

D-Lyxosylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and natural products.

Biology: Plays a role in the study of carbohydrate metabolism and enzyme mechanisms.

Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.

Mécanisme D'action

Target of Action

D-Lyxosylamine, also known as (2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal, has been shown to have anticancer activity against leishmania species . It inhibits the growth of the parasite by binding to the lectin, sialic, and glycoconjugates on the surface of cells .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily the lectin, sialic, and glycoconjugates on the surface of cells . The compound binds to these targets, leading to inhibition of the growth of the parasite .

Biochemical Pathways

It is known that glycosylamines, a group to which this compound belongs, are valuable sugar derivatives that have attracted much attention as synthetic intermediates en route to iminosugar-c-glycosyl compounds . These compounds are known to inhibit a wide variety of glycosidases and glycosyltransferases .

Pharmacokinetics

It is known that the compound is stable under normal temperature and pressure .

Result of Action

The result of this compound’s action is the inhibition of the growth of leishmania species . This is achieved through its binding to the lectin, sialic, and glycoconjugates on the surface of cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry place with good ventilation or exhaust . It should be kept separate from oxidizing agents, acids, and food chemicals . The storage area should be equipped with leak emergency treatment equipment and suitable containment materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Lyxosylamine typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method includes the use of protecting groups such as acetals or silyl ethers to shield the hydroxyl groups during the initial stages of the synthesis. The amino group can be introduced through reductive amination or by using azide intermediates followed by reduction.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic synthesis using aldolases and transaminases can provide high yields and stereoselectivity. These methods are advantageous as they operate under mild conditions and reduce the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

D-Lyxosylamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate

Uniqueness

What sets D-Lyxosylamine apart is its specific stereochemistry, which imparts unique reactivity and binding properties. This stereoisomerism is crucial for its biological activity and its ability to interact selectively with enzymes and receptors, making it a valuable compound in both research and industrial applications.

Propriétés

IUPAC Name |

2-amino-3,4,6-trihydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDHRDQRQUAZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C=O)N)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960402 |

Source

|

| Record name | 2-Amino-2,5-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39840-37-4 |

Source

|

| Record name | 2-Amino-2,5-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)